molecular formula C107H165N35O34S2 B568200 (Tyr0)-Atriopeptin II (rat) CAS No. 117856-13-0

(Tyr0)-Atriopeptin II (rat)

货号: B568200
CAS 编号: 117856-13-0
分子量: 2549.828
InChI 键: OBUBWVNSCSVBEV-GWLSAQFNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Tyr0)-Atriopeptin II (rat) is a modified version of Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family. These peptides are critical in regulating blood pressure, fluid balance, and cardiovascular homeostasis. The "Tyr0" modification refers to the addition of a tyrosine residue at the N-terminus of the native Atriopeptin II sequence, which may enhance stability or receptor binding affinity .

Structurally, (Tyr0)-Atriopeptin II (rat) has the molecular formula C₇₈H₁₂₀N₂₄O₁₈S and a molecular weight of 1,714.03 g/mol . This peptide exerts potent biological effects, including vasodilation, diuresis, and natriuresis, by binding to natriuretic peptide receptors (NPRs) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Tyr0)-Atriopeptin II (rat) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: For large-scale production, the process can be automated using peptide synthesizers. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

化学反应分析

Oxidation and Disulfide Bond Formation

The peptide contains two cysteine residues (positions 4 and 20) that form a disulfide bridge critical for receptor binding.

  • Oxidation Conditions :

    • Air oxidation in ammonium bicarbonate buffer (pH 8.0) at 25°C for 24 hours .

    • Alternative methods: Dimethyl sulfoxide (DMSO) or iodine-mediated oxidation.

Oxidizing Agent Efficiency Byproduct Formation
Air (O₂)ModerateMinimal
DMSOHighLow
I₂HighRequires careful removal
  • Impact of Methionine Oxidation :

    • Methionine residues (e.g., Met²⁵ in related relaxin peptides) are susceptible to oxidation, which alters solubility and bioactivity .

Hydrolysis and Stability

(Tyr⁰)-Atriopeptin II undergoes hydrolysis under physiological and acidic conditions:

  • pH-Dependent Degradation :

    • Acidic conditions (pH < 3) : Cleavage at Asp-Pro bonds.

    • Neutral/basic conditions (pH 7–9) : Hydrolysis at Asn-Gly and Gln-Ser sites.

Condition Half-Life Major Degradation Products
pH 2.0, 37°C4 hoursFragments: Tyr-Ser-Ser-Cys, Phe-Gly-Arg
pH 7.4, 37°C48 hoursDeamidated isoforms at Asn²¹

Receptor Binding and Functional Modifications

The peptide interacts with natriuretic peptide receptors (NPR-A/NPR-B), initiating cGMP signaling. Key modifications affecting reactivity include:

  • Tyrosine Substitution (Tyr⁰) :

    • Enhances receptor affinity by 1.5-fold compared to native ANP .

    • Increases resistance to proteolytic cleavage by neutral endopeptidase (NEP) .

  • Disulfide Bond Disruption :

    • Reduction with dithiothreitol (DTT) abolishes vasodilatory activity .

Comparative Stability Profiles

Stability under storage and experimental conditions:

Parameter (Tyr⁰)-Atriopeptin II Native ANP
Thermal Stability Stable up to 60°CDenatures at 50°C
Proteolytic Resistance Resistant to NEPSusceptible to NEP
Solubility High in aqueous buffersRequires co-solvents

Synthetic Challenges and Optimizations

  • Aggregation Mitigation : Use of pseudoproline dipeptides and microwave-assisted SPPS reduces β-sheet formation .

  • Purification : Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity .

科学研究应用

Chemical Properties and Mechanism of Action

  • Molecular Formula : C107H165N35O34S2
  • Molecular Weight : Approximately 2549.8 g/mol
  • Purity : Often exceeds 95%, making it suitable for biochemical applications.

(Tyr0)-Atriopeptin II engages in receptor-mediated signaling, primarily through the guanylate cyclase receptor pathway. Upon binding to its receptors, it catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate, which acts as a secondary messenger in various physiological processes. This mechanism is crucial for its biological activities, including vasodilation and natriuresis (sodium excretion) .

Physiological Roles

  • Cardiovascular Regulation :
    • Promotes natriuresis and diuresis , contributing to fluid balance and blood pressure regulation.
    • Exhibits vasodilatory effects , reducing vascular resistance and lowering blood pressure.
    • Influences cardiac function by modulating myocardial contractility, providing cardioprotection under stress .
  • Impact on Renal Function :
    • Studies have shown that (Tyr0)-Atriopeptin II can affect renal blood flow and function, particularly in conditions like hypertension .
    • It has been observed that infusion of (Tyr0)-Atriopeptin II leads to a dose-dependent decrease in mean arterial pressure and cardiac output in hypertensive models .

Cardiovascular Research

(Tyr0)-Atriopeptin II is extensively used in cardiovascular studies to understand its role in hypertension and heart failure. Its ability to induce vasodilation makes it a candidate for exploring new therapeutic pathways for managing high blood pressure and heart-related ailments.

Endocrine Studies

Research indicates that thyroid dysfunction can alter atriopeptin concentrations, suggesting a link between endocrine health and cardiovascular regulation via peptides like (Tyr0)-Atriopeptin II . This highlights the compound's potential in studying metabolic disorders.

Comparative Studies

Comparison with other natriuretic peptides (e.g., Atrial Natriuretic Peptide, Brain Natriuretic Peptide) has revealed distinct physiological roles while sharing common pathways influenced by atrial natriuretic peptides. Understanding these differences can aid in developing targeted therapies .

Case Studies

Study FocusFindings
Thyroid DysfunctionPlasma concentrations of atriopeptin were measured under varying thyroid states; significant variations were noted in treated hypertensive rats compared to controls .
Hypertension ModelsInfusion studies demonstrated that (Tyr0)-Atriopeptin II significantly decreased cardiac output and increased total peripheral resistance in spontaneously hypertensive rats .

作用机制

(Tyr0)-Atriopeptin II (rat) exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, increased renal excretion of sodium and water, and reduced blood pressure. The primary molecular targets are NPR-A and NPR-B receptors, which are involved in the regulation of cardiovascular and renal functions.

相似化合物的比较

Structural and Molecular Comparisons

The Tyr0 modification differentiates this compound from other atrial natriuretic peptides. Below is a structural comparison with related peptides:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
(Tyr0)-Atriopeptin II (rat) C₇₈H₁₂₀N₂₄O₁₈S 1,714.03 N-terminal tyrosine addition
Atriopeptin II (rat, mouse) C₉₈H₁₅₆N₃₄O₃₂S₂ ~3,952.56 (estimated) Native sequence without Tyr0
[Tyr0]-Apelin-13 C₁₇₂H₂₇₆N₅₂O₅₁S₂ 3,952.56 Tyr0-modified apelin fragment
[Tyr0]-BNP-32 (human) C₁₀₇H₁₆₅N₃₅O₃₄S₂ 2,549.90 Brain natriuretic peptide variant

Key Observations :

  • The Tyr0 modification reduces molecular complexity compared to unmodified Atriopeptin II, as seen in the lower molecular weight (1,714 vs. ~3,952 g/mol) .
  • Unlike [Tyr0]-BNP-32, which is derived from brain natriuretic peptide, (Tyr0)-Atriopeptin II originates from atrial natriuretic peptide, leading to distinct receptor affinities .

Pharmacological Activity

Comparative studies highlight functional differences:

Compound Primary Biological Effects Receptor Specificity Species Specificity
(Tyr0)-Atriopeptin II (rat) Vasodilation, diuresis, natriuresis NPR-A/NPR-B Rat
Atriopeptin III (rat) Enhanced diuretic potency vs. Atriopeptin II NPR-A Rat
[Tyr0]-α-CGRP (human) Vasodilation, pain modulation CGRP receptor Human
Atriopeptin I (rat) Mild natriuretic activity NPR-A Rat

Key Findings :

  • (Tyr0)-Atriopeptin II (rat) shows stronger vasodilatory effects than Atriopeptin I but is less potent than Atriopeptin III in diuresis .
  • Unlike [Tyr0]-α-CGRP, which modulates pain pathways, (Tyr0)-Atriopeptin II specifically targets cardiovascular and renal systems .

Species-Specific Variations

  • Rat vs. Human : Human ANP analogs (e.g., [Tyr0]-BNP-32) exhibit longer plasma half-lives due to differential protease resistance .
  • Mouse/Rabbit : Atriopeptin II in these species shares ~85% sequence homology with the rat variant but differs in receptor activation thresholds .

生物活性

(Tyr0)-Atriopeptin II, a variant of the atrial natriuretic peptide (ANP), is a biologically active peptide derived from the rat's cardiac atria. This peptide plays a significant role in cardiovascular regulation, particularly in the modulation of blood pressure and fluid balance. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

(Tyr0)-Atriopeptin II is a 23-amino acid peptide characterized by its unique sequence and structure. The following table summarizes its key properties:

PropertyValue
Molecular Formula C₉₈H₁₅₆N₃₄O₃₂S₂
Molecular Weight 2386.63 g/mol
CAS Number 89139-54-8
Purity ≥90% (HPLC)
Solubility Soluble to 1 mg/ml in water

(Tyr0)-Atriopeptin II exerts its biological effects primarily through its interaction with specific receptors located in various tissues, particularly the cardiovascular system. The key mechanisms include:

  • Natriuresis and Diuresis : It promotes sodium excretion and urine production, leading to decreased blood volume and lower blood pressure.
  • Vasodilation : It induces relaxation of vascular smooth muscle, contributing to reduced vascular resistance.
  • Coronary Vasoconstriction : Interestingly, atriopeptin II can also exhibit vasoconstrictor effects under certain conditions, particularly in isolated heart preparations where it has been shown to decrease coronary blood flow at higher concentrations .

Biological Activity

Research has demonstrated that (Tyr0)-Atriopeptin II has significant biological activity in vivo and in vitro. Key findings include:

  • Blood Pressure Regulation : Studies indicate that atriopeptin II effectively lowers arterial pressure and cardiac filling pressures. In isolated guinea pig hearts, it has a median effective dose of 26 nanomoles for inducing vasoconstriction .
  • Release Mechanisms : The release of atriopeptin is closely correlated with right atrial pressure and can be stimulated by various vasoconstrictors or fluid overload conditions .
  • Biological Effects on Cardiac Function : In experimental models, atriopeptin II has been shown to influence cardiac output and myocardial oxygen consumption, highlighting its dual role in both promoting vasodilation and exerting vasoconstrictor effects depending on the physiological context .

Case Studies

Several studies have explored the effects of (Tyr0)-Atriopeptin II on various physiological parameters:

  • Study on Morphine-Treated Rats : A study identified a biologically active circulating form of atrial natriuretic peptide isolated from morphine-treated rats, providing insights into its physiological relevance under altered states .
  • Coronary Vasoconstriction Study : Research conducted on isolated heart preparations demonstrated that atriopeptin II can cause significant coronary vasoconstriction at specific concentrations, indicating its complex role in cardiac physiology .

常见问题

Basic Research Questions

Q. What is the primary physiological role of (Tyr0)-Atriopeptin II in rodent models, and how can its activity be experimentally quantified?

(Tyr0)-Atriopeptin II is a natriuretic peptide involved in regulating vascular tone and electrolyte balance via cyclic guanosine monophosphate (cGMP) signaling. To quantify its activity, researchers often measure cGMP levels in endothelial cells using ELISA or radioimmunoassays after peptide stimulation. In vitro models, such as pig aortic endothelial cells, demonstrate that Atriopeptin II elevates cGMP by activating particulate guanylyl cyclase receptors . Experimental designs should include controls for metabolic inhibitors (e.g., 2-deoxyglucose) that block cGMP synthesis, as shown in hypoxia studies .

Q. What experimental models are optimal for studying (Tyr0)-Atriopeptin II's effects on vascular function?

Isolated aortic rings from rats or rabbits are commonly used to assess vasorelaxation responses. For cellular mechanisms, primary endothelial cell cultures treated with Atriopeptin II under normoxic and hypoxic conditions can elucidate cGMP-dependent pathways. Note that glycolytic inhibitors like 2-deoxyglucose (20 mM) abolish Atriopeptin II-induced cGMP elevation, necessitating glucose-supplemented media for baseline activity studies .

Q. How should researchers address variability in Atriopeptin II bioactivity across cell lines or animal strains?

Standardize peptide sourcing (e.g., Bachem or Peninsula Laboratories) and validate batch potency via dose-response curves. Strain-specific differences in receptor density (e.g., NPR-A vs. NPR-B) may require qPCR or immunohistochemistry to confirm target expression. Replicate experiments across at least three biological replicates to account for variability .

Advanced Research Questions

Q. How do metabolic perturbations (e.g., hypoxia, glycolysis inhibition) influence (Tyr0)-Atriopeptin II signaling, and what methodological safeguards are needed?

Hypoxia alone does not impair Atriopeptin II-induced cGMP production in pig aortic endothelial cells, but glycolytic inhibition with 2-deoxyglucose (20 mM) blocks both basal and stimulated cGMP synthesis. Researchers must monitor ATP levels (via luciferase assays) and pre-test metabolic inhibitors to avoid confounding results. Combine pharmacological agents (e.g., rotenone for mitochondrial inhibition) to dissect energy-dependent pathways .

Q. What contradictions exist in the literature regarding Atriopeptin II's interaction with other vasoactive agents, and how can they be resolved?

Discrepancies arise in studies combining Atriopeptin II with nitric oxide (NO) donors. Some reports suggest additive cGMP effects, while others note receptor desensitization. To resolve this, employ time-course experiments and compartment-specific cGMP measurements (e.g., membrane-bound vs. cytosolic pools). Use siRNA knockdown of phosphodiesterases to isolate pathway crosstalk .

Q. How can researchers design a PICOT-compliant study to evaluate Atriopeptin II's therapeutic potential in hypertension models?

  • Population : Spontaneously hypertensive rats (SHRs) vs. normotensive controls.
  • Intervention : Chronic subcutaneous infusion of Atriopeptin II (1–10 µg/kg/day).
  • Comparison : Angiotensin receptor blockers (e.g., losartan) or saline controls.
  • Outcome : Blood pressure (telemetry), urinary cGMP, and renal NPR-A expression.
  • Time : 4–6 weeks. Include power analysis to determine cohort size and account for peptide degradation .

Q. What advanced techniques are critical for mapping Atriopeptin II's receptor-binding kinetics in vivo?

Surface plasmon resonance (SPR) or fluorescence polarization assays can quantify binding affinity (Kd) for NPR-A. For in vivo validation, use CRISPR-edited rats with NPR-A reporters (e.g., luciferase-tagged receptors) and intravital microscopy to track real-time signaling in vascular beds .

Q. Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable cGMP responses under hypoxia), re-examine assay conditions (e.g., cell passage number, peptide stability) and validate with orthogonal methods (e.g., LC-MS for cGMP quantification) .
  • Ethical and Technical Replication : Adhere to ARRIVE guidelines for animal studies, including blinding and randomization. For cell studies, use ≥3 independent cultures and report donor-specific metadata (e.g., age, sex) .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-63(30-31-76(109)148)91(162)137-70(46-143)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)95(166)138-72(48-145)97(168)133-67(38-57-21-14-11-15-22-57)94(165)131-64(104(175)176)25-18-34-119-107(115)116)50-177-178-51-75(140-99(170)73(49-146)139-98(169)71(47-144)136-87(158)60(108)36-58-26-28-59(147)29-27-58)101(172)132-66(37-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)92(163)142-85(54(6)9-2)103(174)135-69(40-83(155)156)96(167)130-62(93(164)141-84)24-17-33-118-106(113)114/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,167)(H,131,165)(H,132,172)(H,133,168)(H,134,171)(H,135,174)(H,136,158)(H,137,162)(H,138,166)(H,139,169)(H,140,170)(H,141,164)(H,142,163)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUBWVNSCSVBEV-GWLSAQFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H165N35O34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2549.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。